molecular formula C15H12N4OS B8718829 1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one

1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one

Cat. No.: B8718829
M. Wt: 296.3 g/mol
InChI Key: QAUQTQYMZJFHKG-UHFFFAOYSA-N
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Description

1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that combines the structural features of benzothiazole, pyridine, and imidazolidinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Reactions Analysis

1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or ammonia.

Mechanism of Action

The mechanism of action of 1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of essential biological processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three structural features, which can result in enhanced biological activity and potential therapeutic applications.

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-5-yl)-3-pyridin-3-ylimidazolidin-2-one

InChI

InChI=1S/C15H12N4OS/c20-15-18(6-7-19(15)12-2-1-5-16-9-12)11-3-4-14-13(8-11)17-10-21-14/h1-5,8-10H,6-7H2

InChI Key

QAUQTQYMZJFHKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC3=C(C=C2)SC=N3)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 1, 1-pyridin-3-yl-imidazolidin-2-one (I-1b: 93.67 mg, 0.5747 mmol) was reacted with 5-iodo-benzothiazole (150 mg, 0.5747 mmol), 1,4-dioxane (5 mL), copper iodide (10.9 mg, 0.05747 mmol), trans-1,2-diamino cyclohexane (19.65 mg, 0.1724 mmol) and potassium carbonate (159 mg, 1.1494 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform) afforded 105 mg of the product (61.76% yield).
Quantity
93.67 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
19.65 mg
Type
reactant
Reaction Step Two
Quantity
159 mg
Type
reactant
Reaction Step Two
Quantity
10.9 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
61.76%

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